molecular formula C11H21NO4 B3092639 2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid CAS No. 1233517-91-3

2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid

Cat. No.: B3092639
CAS No.: 1233517-91-3
M. Wt: 231.29 g/mol
InChI Key: IGJIQZVMCRTQQX-UHFFFAOYSA-N
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Description

2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other applications.

Mechanism of Action

Target of Action

The compound 2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid is a derivative of valine . Valine is an essential amino acid that is used in the biosynthesis of proteins. It is recognized by the body’s cells and incorporated into proteins via the action of transfer RNA (tRNA) molecules during translation .

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound, being a valine derivative, is likely involved in protein synthesis. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This reveals the amine group, allowing it to participate in peptide bond formation during protein synthesis .

Pharmacokinetics

The boc group can increase the compound’s stability and resistance to enzymatic degradation, potentially enhancing its bioavailability .

Result of Action

The compound’s primary function is likely to serve as a building block in peptide synthesis. After the BOC group is removed, the exposed amine can form peptide bonds with other amino acids, contributing to the formation of proteins .

Action Environment

The compound’s action is influenced by the pH of the environment. The BOC group can be removed under acidic conditions . Additionally, the compound’s solubility may vary depending on the solvent used. It is miscible in polar solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in non-polar solvents like diethyl ether, ethyl acetate, and hexane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide.

Major Products

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: The major products depend on the specific nucleophiles used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the Boc group allows for selective protection and deprotection of amines, making it a versatile tool in synthetic chemistry.

Properties

IUPAC Name

3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)6-12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIQZVMCRTQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233517-91-3
Record name 2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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